molecular formula C6H5N2+ B1195382 Benzenediazonium CAS No. 2684-02-8

Benzenediazonium

Cat. No. B1195382
Key on ui cas rn: 2684-02-8
M. Wt: 105.12 g/mol
InChI Key: CIZVQWNPBGYCGK-UHFFFAOYSA-N
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Patent
US04269767

Procedure details

In the examples which follow, the yield of benzenediazonium salt was determined by reacting the benzenediazonium solution with aniline and then rearranging the intermediate triazene to give aminoazobenzene. Thus, the solution containing the diazonium salt was charged into a mixture containing aniline, in large excess (5 to 7 times the theoretical amount), aniline hydrochloride, in half the stoichiometric amount relative to the aniline, and water. The mixture was maintained at 50° C. and aminoazobenzene (ortho and para isomers) was obtained very rapidly in quantitative yield. The excess aniline hydrochloride was then neutralized, the aniline and the aminoazobenzene were extracted with ethyl acetate, and the ethyl acetate and the aniline were distilled. This yields crude aminoazobenzene (ortho+para), the composition of which was determined by vapor phase chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N+:7]#[N:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.N=NN>>[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N:8]=[N:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[N+]#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[N+]#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)N=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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